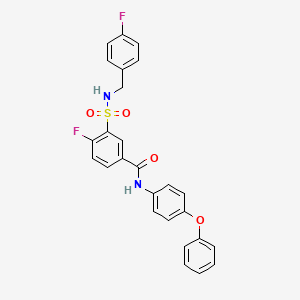![molecular formula C16H14F3N3O4S B2538725 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,4,5-trifluoro-3-methoxybenzamide CAS No. 2034540-88-8](/img/structure/B2538725.png)
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,4,5-trifluoro-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,4,5-trifluoro-3-methoxybenzamide" is a complex organic molecule that likely contains a benzothiadiazole core with additional functional groups such as trifluoromethyl, methoxy, and amide moieties. This structure suggests potential applications in the field of organic synthesis and medicinal chemistry due to the presence of multiple reactive sites that can undergo various chemical transformations.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide was synthesized by reacting 3-trifluoromethylbenzoyl chloride with 4-aminobenzo[c][1,2,5]thiadiazole . This method could potentially be adapted for the synthesis of the compound by substituting the appropriate starting materials and optimizing the reaction conditions.
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using various spectroscopic methods such as 1H NMR, 13C NMR, IR, and GC-MS, and confirmed by elemental analysis . These techniques would be essential in analyzing the molecular structure of "this compound" to ensure the correct synthesis and to identify the positioning of the functional groups.
Chemical Reactions Analysis
The presence of a benzothiadiazole core and an amide group in the compound suggests that it may be suitable for metal-catalyzed C-H bond functionalization reactions . The electron-deficient nature of the heteroaromatic ring could also facilitate various nucleophilic substitution reactions, as seen in the synthesis of related quinazolinone derivatives .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not provided, related compounds have been characterized to possess bidentate directing groups, which are crucial for directing metal-catalyzed reactions . The physical properties such as solubility, melting point, and stability can be inferred based on the functional groups present and by comparison with structurally similar compounds.
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
The study by Pişkin, Canpolat, and Öztürk (2020) delves into the synthesis and characterization of new zinc phthalocyanine derivatives, which exhibit significant properties for photodynamic therapy (PDT). The synthesized compounds show good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them highly potential Type II photosensitizers for cancer treatment in PDT. This indicates a possible application area for compounds related to the queried chemical structure in cancer therapy through photodynamic mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Antiproliferative and Antimicrobial Properties
Another study by Gür et al. (2020) focuses on Schiff bases derived from 1,3,4-thiadiazole compounds, which have shown strong antimicrobial activity and DNA protective abilities. This research highlights the therapeutic potential of such compounds in developing treatments against microbial diseases and protecting DNA from oxidative damage. It also points towards the compounds' cytotoxicity against cancer cell lines, suggesting their use in chemotherapy strategies (Gür et al., 2020).
Molecular Interaction Studies
Karabulut and colleagues (2014) investigated the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, providing insights into the influence of intermolecular interactions on molecular geometry. Such studies are crucial for understanding how minor changes in chemical structures can affect their biological activities and interactions, paving the way for the design of more effective drugs (Karabulut et al., 2014).
Antioxidant Properties
Research by Gür, Muğlu, Çavuş, Güder, Sayiner, and Kandemirli (2017) on 1,3,4-thiadiazole derivatives including methoxy cinnamic acids has shown that these compounds possess significant antioxidant activities. This suggests a potential research avenue for the queried compound in the development of antioxidant therapies, which can help in managing oxidative stress-related diseases (Gür et al., 2017).
Mechanistic Insights into Drug Development
The formation of toxic metabolites from thiazoles, as explored by Mizutani, Yoshida, and Kawazoe (1994), offers valuable mechanistic insights into the metabolism and potential toxicities of thiazole derivatives. Such studies are essential for understanding the safety profiles of new drugs and designing compounds with minimized adverse effects (Mizutani, Yoshida, & Kawazoe, 1994).
Propiedades
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-2,4,5-trifluoro-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O4S/c1-21-11-5-4-8(6-12(11)22(2)27(21,24)25)20-16(23)9-7-10(17)14(19)15(26-3)13(9)18/h4-7H,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYIOTKJUJHRIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C(=C3F)OC)F)F)N(S1(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-2-[4-(thiophen-2-yl)-1H-1,2,3-triazol-1-yl]propanoic acid](/img/structure/B2538643.png)
![6-(Pyridin-3-yl)-2-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2538644.png)



![2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2538650.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2538655.png)

![2-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2538659.png)

![1-{[(Tert-butoxy)carbonyl]amino}-3-(difluoromethyl)cyclobutane-1-carboxylic acid](/img/structure/B2538661.png)

![4-[(3S,4R)-4-Methylpiperidin-3-yl]phenol;hydrobromide](/img/structure/B2538665.png)